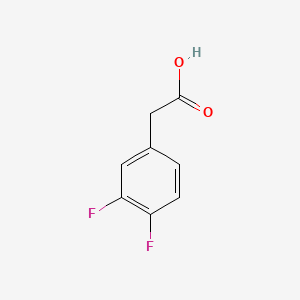

3,4-Difluorophenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAKYFIYUHHCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215985 | |

| Record name | 3,4-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-93-5 | |

| Record name | (3,4-Difluorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorophenylacetic Acid: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorophenylacetic acid, a fluorinated aromatic carboxylic acid, is a pivotal building block in medicinal chemistry and organic synthesis. Its unique physicochemical properties, imparted by the difluoro substitution on the phenyl ring, make it a valuable intermediate in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the synthesis of bioactive molecules, with a focus on its role as a precursor to analogues of the selective COX-2 inhibitor, Celecoxib.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS Number: 658-93-5) exemplifies the utility of this approach, serving as a versatile precursor for a wide range of biologically active compounds. Its applications extend from the development of pharmaceuticals to agrochemicals and advanced materials. This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the essential information required for its effective utilization.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is fundamental for its use in further synthetic transformations. The following table summarizes its key quantitative data.

| Property | Value |

| CAS Number | 658-93-5 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Melting Point | 46-50 °C |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥97% |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in most organic solvents |

Experimental Protocols

Synthesis of this compound via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a robust method for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones. This protocol outlines a general procedure adaptable for the synthesis of this compound from 3',4'-difluoroacetophenone.

Workflow for the Synthesis of this compound

Methodology:

-

Thioamide Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3',4'-difluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The resulting product is the thiomorpholide intermediate.

-

-

Hydrolysis to Carboxylic Acid:

-

To the crude thiomorpholide intermediate, add an aqueous solution of sodium hydroxide (e.g., 20% w/v).

-

Heat the mixture to reflux (approximately 100 °C) for 8-10 hours to facilitate hydrolysis.

-

After cooling, dilute the reaction mixture with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

-

Application in the Synthesis of a Celecoxib Analogue

This compound can be used as a starting material to synthesize analogues of the selective COX-2 inhibitor, Celecoxib. The following is a generalized protocol for the synthesis of a pyrazole-based sulfonamide, a core structure of Celecoxib analogues.

Workflow for the Synthesis of a Celecoxib Analogue

Methodology:

-

Synthesis of 1-(3,4-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide (1.1 eq) in an anhydrous solvent such as toluene.

-

To this solution, add 3',4'-difluoroacetophenone (1.0 eq) and ethyl trifluoroacetate (1.2 eq) dropwise at a controlled temperature (e.g., 20-25 °C).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC.

-

Quench the reaction by the addition of dilute hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diketone intermediate.

-

-

Synthesis of the Celecoxib Analogue:

-

Dissolve the crude 1-(3,4-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) to the solution.

-

Heat the mixture to reflux for several hours.

-

Upon completion of the reaction, cool the mixture to room temperature, which should induce crystallization of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to yield the 3,4-difluorophenyl analogue of Celecoxib.

-

Role in Drug Development: Inhibition of the COX-2 Pathway

Analogues of Celecoxib derived from this compound are designed to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[1][2] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]

COX-2 Signaling Pathway and Inhibition by Celecoxib Analogues

The diagram illustrates how inflammatory stimuli lead to the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. Celecoxib and its analogues act by specifically binding to and inhibiting the active site of the COX-2 enzyme, thereby blocking the production of these inflammatory mediators.[3][4]

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and chemical industries. Its synthesis is achievable through established organic reactions, and its unique properties make it an attractive starting material for the development of novel drugs. The application of this compound in the synthesis of selective COX-2 inhibitors highlights its importance in the ongoing quest for more effective and safer anti-inflammatory and analgesic agents. The technical information and protocols provided in this guide are intended to facilitate the work of researchers and professionals in leveraging the potential of this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [2] |

| Molecular Weight | 172.13 g/mol | [2] |

| Melting Point | 48 - 52 °C | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Flash Point | 113 °C (closed cup) | |

| CAS Number | 658-93-5 | [2] |

Experimental Protocols

For properties where experimental data is not available, the following detailed protocols can be employed for their determination.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 3,4-Difluorophenylacetic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity (e.g., 5-10 mL) of molten this compound is placed in a distillation flask. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Observation: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. This temperature corresponds to the equilibrium between the liquid and vapor phases.

Determination of Density

Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces.

Methodology: Pycnometer Method

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and it is weighed again.

-

Mass of Pycnometer with Sample and Liquid: A liquid in which the sample is insoluble (e.g., a non-polar solvent) is added to the pycnometer to fill it completely. The pycnometer is then weighed.

-

Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and filled with the same liquid and weighed.

-

Calculation: The volume of the sample can be calculated from the weights obtained, and subsequently, the density can be determined.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or titration. The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent.

Determination of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of the titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Computational Prediction of Physical Properties

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models can be employed to predict the physical properties of chemical compounds.[3][4][5] These models use the molecular structure of a compound to predict its properties based on established relationships between structure and property for a large dataset of known compounds. While predictions can provide valuable estimates, they should ideally be confirmed by experimental validation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: General workflow for the physical property determination of a chemical compound.

This guide provides a foundational understanding of the physical properties of this compound for researchers and professionals in the field. The provided experimental protocols offer a clear path for determining the unlisted physical properties, which are crucial for its application in drug development and other scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 658-93-5 [sigmaaldrich.com]

- 3. Application of QSAR/QSPR Methods in Predictions of Physicochemical Properties of Huge Organic Compounds Data Sets - Dissertation [m.dissertationtopic.net]

- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 5. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

An In-depth Technical Guide to the Synthesis of 3,4-Difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,4-difluorophenylacetic acid, a key building block in the development of pharmaceuticals and other advanced materials. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This document outlines detailed experimental protocols for various synthetic routes, presents quantitative data for comparison, and includes workflow diagrams to illustrate the logical progression of each pathway.

Core Synthesis Pathways

Several viable synthetic routes have been established for the preparation of this compound. The selection of a specific pathway often depends on factors such as the availability of starting materials, scalability, cost, and desired purity of the final product. The most prominent methods include:

-

Hydrolysis of 3,4-Difluorophenylacetonitrile: A direct and often high-yielding one-step process.

-

Grignard Reaction of 3,4-Difluorobenzyl Chloride: A classic carbon-carbon bond-forming reaction utilizing carbon dioxide.

-

Palladium-Catalyzed Suzuki Coupling: A versatile two-step method involving the coupling of a boronic acid with an acetate synthon, followed by hydrolysis.

-

Willgerodt-Kindler Reaction: A multi-step pathway starting from the corresponding acetophenone, proceeding through a thioamide intermediate.

The following sections provide detailed experimental protocols and comparative data for these key synthetic strategies.

Data Presentation: Comparison of Synthesis Pathways

The table below summarizes the quantitative data for the different synthesis routes to this compound, allowing for a clear comparison of their key features.

| Feature | Hydrolysis of 3,4-Difluorophenylacetonitrile | Grignard Reaction of 3,4-Difluorobenzyl Chloride | Palladium-Catalyzed Suzuki Coupling | Willgerodt-Kindler Reaction |

| Starting Material | 3,4-Difluorophenylacetonitrile | 3,4-Difluorobenzyl Chloride | 3,4-Difluorophenylboronic Acid | 3,4-Difluoroacetophenone |

| Key Reagents | Sulfuric Acid or Sodium Hydroxide | Magnesium, Carbon Dioxide (Dry Ice) | Palladium(II) Acetate, Potassium Carbonate | Sulfur, Morpholine, Sodium Hydroxide |

| Number of Steps | 1 | 2 | 2 | 2 |

| Typical Overall Yield | 85-95% | 60-75% | 60-80% | 50-60% |

| Reaction Conditions | High temperature, strong acid or base | Anhydrous conditions, cryogenic temperatures for CO2 addition | Inert atmosphere, moderate temperature | High temperature |

| Advantages | High yield, simple procedure, inexpensive reagents | Readily available starting material | High functional group tolerance, modular | Utilizes a common ketone starting material |

| Disadvantages | Harsh reaction conditions | Moisture sensitive, requires handling of Grignard reagent | Expensive catalyst, requires anhydrous conditions | Use of noxious reagents, moderate yield |

Experimental Protocols & Signaling Pathways

This section provides detailed methodologies for the key experiments and includes diagrams generated using Graphviz (DOT language) to visualize the experimental workflows.

Hydrolysis of 3,4-Difluorophenylacetonitrile

This method is a straightforward and efficient route to this compound. The nitrile group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,4-difluorophenylacetonitrile (1.0 eq).

-

Acid Addition: Slowly add a 50% (v/v) aqueous solution of sulfuric acid (10 eq).

-

Reaction: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.

A Technical Guide to the Synthesis of 3,4-Difluorophenylacetic Acid: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorophenylacetic acid is a critical building block in medicinal chemistry and materials science, primarily due to the unique properties imparted by the fluorine atoms on the phenyl ring. These properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity, make it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other advanced materials.[1] This technical guide provides an in-depth overview of the common starting materials and synthetic routes for the preparation of this compound, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate their physicochemical and pharmacological properties. This compound serves as a key scaffold in the synthesis of various therapeutic agents, including anti-inflammatory drugs and analgesics.[1] Its derivatives are also utilized in agrochemicals and materials science.[1] The selection of an appropriate synthetic route to this compound is often dictated by factors such as the availability of starting materials, scalability, cost, and desired purity. This document outlines several prevalent synthetic pathways, offering a comparative analysis to aid researchers in their synthetic planning.

Synthetic Pathways and Starting Materials

Several viable synthetic routes to this compound have been established, each originating from different commercially available starting materials. The most common strategies involve the hydrolysis of a nitrile intermediate, the oxidation of a corresponding aldehyde or toluene derivative, or cross-coupling reactions.

Hydrolysis of 3,4-Difluorobenzyl Cyanide

The hydrolysis of 3,4-difluorobenzyl cyanide is a direct and high-yielding method for the preparation of this compound. This approach is often favored for its simplicity and the use of relatively inexpensive reagents.[1] The hydrolysis can be performed under either acidic or basic conditions.

Starting Material: 3,4-Difluorobenzyl Cyanide

Key Reagents: Strong acid (e.g., H₂SO₄, HCl) or strong base (e.g., NaOH, KOH).[1]

Table 1: Comparison of Hydrolysis Conditions for 3,4-Difluorobenzyl Cyanide

| Condition | Reagents | Typical Yield | Advantages | Disadvantages |

| Acidic | H₂SO₄, H₂O | 85-95%[1] | High yield, simple procedure[1] | Harsh reaction conditions[1] |

| Basic | NaOH, H₂O | 85-95%[1] | High yield, simple procedure[1] | Harsh reaction conditions[1] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of 3,4-Difluorobenzyl Cyanide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of water and concentrated sulfuric acid is prepared. For instance, 1150 mL of water and 840 mL of commercial sulfuric acid can be used for a 6-mole scale reaction of a similar substrate, benzyl cyanide.[2]

-

Addition of Reactant: 3,4-Difluorobenzyl cyanide is added to the acidic solution.

-

Reaction: The mixture is heated to reflux and stirred for approximately 3 hours.[2] The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).

-

Work-up: After completion, the reaction mixture is cooled and poured into cold water. The precipitated this compound is then collected by filtration.

-

Purification: The crude product is washed with hot water and can be further purified by recrystallization or distillation under reduced pressure to yield the pure acid.[2]

Caption: Workflow for the hydrolysis of 3,4-difluorobenzyl cyanide.

Synthesis from 3,4-Difluorobenzaldehyde

3,4-Difluorobenzaldehyde is a versatile intermediate that can be converted to this compound through various multi-step sequences. A common approach involves the conversion of the aldehyde to the corresponding benzyl cyanide, followed by hydrolysis as described above.

Starting Material: 3,4-Difluorobenzaldehyde

3,4-Difluorobenzaldehyde can be synthesized from several precursors, including 1,2-difluorobenzene and 3,4-difluorobromobenzene.

-

From 1,2-Difluorobenzene (o-difluorobenzene): This method involves a formylation reaction.

Experimental Protocol: Synthesis of 3,4-Difluorobenzaldehyde from 1,2-Difluorobenzene [3]

-

Reaction Setup: To a stirred and cooled (ice bath) mixture of anhydrous aluminum chloride (0.75 mol) in methylene chloride (250 mL), add 1,2-difluorobenzene (0.5 mol).

-

Addition of Reagent: Dichloromethyl methyl ether (0.75 mol) is added dropwise, leading to vigorous HCl evolution and a color change to orange-red.

-

Reaction: The mixture is stirred at room temperature for 15 minutes after the addition is complete.

-

Work-up: The liquid phase is decanted into ice and water. The organic layer is washed with a saturated potassium carbonate solution until neutral.

-

Purification: The organic layer is dried over MgSO₄ and distilled to give 3,4-difluorobenzaldehyde.

-

-

From 3,4-Difluorobromobenzene: This route utilizes a Grignard reaction followed by formylation.

Experimental Protocol: Synthesis of 3,4-Difluorobenzaldehyde from 3,4-Difluorobromobenzene [4]

-

Grignard Reagent Formation: A Grignard reagent is prepared from 3,4-difluorobromobenzene and magnesium in an appropriate ether solvent like tetrahydrofuran (THF). A Grignard exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride can also be employed to facilitate the reaction at lower temperatures.[4]

-

Formylation: The prepared Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF).

-

Work-up: The reaction is quenched with water, followed by acidification. The product is then extracted and purified by distillation under reduced pressure.

-

Caption: Synthetic routes to 3,4-difluorobenzaldehyde.

Palladium-Catalyzed Suzuki Coupling

For a more modular approach, a palladium-catalyzed Suzuki coupling can be employed. This method involves the cross-coupling of a difluorinated aryl component with a two-carbon acetic acid synthon.[1]

Starting Materials: 3,4-Difluorophenylboronic acid and Ethyl bromoacetate.

Key Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a phosphine ligand.[1]

Table 2: Suzuki Coupling for this compound Synthesis

| Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| 3,4-Difluorophenylboronic acid, Ethyl bromoacetate | Palladium catalyst, Base, Phosphine ligand | 60-80% (overall)[1] | High functional group tolerance, modular[1] | Expensive catalyst, requires anhydrous conditions[1] |

Experimental Protocol: Suzuki Coupling and Subsequent Hydrolysis

-

Reaction Setup: To a dry, nitrogen-flushed flask, add 3,4-difluorophenylboronic acid, a palladium catalyst, a phosphine ligand, and a base.

-

Addition of Reagents: A suitable solvent (e.g., toluene, dioxane) and ethyl bromoacetate are added.

-

Coupling Reaction: The mixture is heated under a nitrogen atmosphere until the starting materials are consumed (monitored by TLC or GC).

-

Work-up of Ester: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude ethyl 3,4-difluorophenylacetate is purified by column chromatography.

-

Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

Caption: Suzuki coupling route to this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods, with the choice of route depending on the specific requirements of the researcher, including scale, cost, and available starting materials. The hydrolysis of 3,4-difluorobenzyl cyanide offers a straightforward and high-yielding approach. Alternatively, syntheses starting from 3,4-difluorobenzaldehyde or employing a Suzuki coupling provide greater flexibility and modularity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their needs.

References

Spectroscopic Profile of 3,4-Difluorophenylacetic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Difluorophenylacetic acid (CAS No. 658-93-5), a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon in the development of novel bioactive molecules and advanced materials. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound and its derivatives. This guide presents a summary of its key spectral features.

Spectroscopic Data

The following sections provide a detailed summary of the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10-12 | Singlet (broad) | - | COOH |

| ~7.0-7.3 | Multiplet | - | Aromatic CH |

| ~3.6 | Singlet | - | CH₂ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~176 | C=O |

| ~150 (d, J ≈ 245 Hz) | C-F |

| ~149 (d, J ≈ 245 Hz) | C-F |

| ~133 (dd) | Aromatic C |

| ~124 (dd) | Aromatic CH |

| ~117 (d) | Aromatic CH |

| ~116 (d) | Aromatic CH |

| ~40 | CH₂ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine atoms. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1200-1300 | Strong | C-O stretch |

| ~1100-1200 | Strong | C-F stretch |

| ~900-675 | Medium-Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 172 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | High | [M - COOH]⁺ |

| 99 | Moderate | [M - COOH - C₂H₂]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

An ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrum can be obtained by placing a small amount of the solid this compound directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Conclusion

This technical guide provides a foundational set of spectroscopic data for this compound. The presented NMR, IR, and MS information serves as a critical reference for researchers working with this compound, facilitating its identification, quality control, and further application in scientific research and development.

The Biological Frontier of 3,4-Difluorophenylacetic Acid Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the myriad of fluorinated scaffolds, 3,4-difluorophenylacetic acid and its derivatives have emerged as a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this promising class of compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer potential.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound, particularly hydrazone derivatives, have demonstrated significant antimicrobial properties. These compounds have been synthesized and evaluated against a range of bacterial strains, exhibiting potent inhibitory effects.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The following table summarizes the MIC values for a series of 3,4-difluorophenyl-substituted hydrazone derivatives against various bacterial strains.

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 6a | Phenyl hydrazone | Staphylococcus aureus | 25 | [1] |

| 6a | Phenyl hydrazone | MRSA | 25 | [1] |

| 6a | Phenyl hydrazone | Bacillus subtilis | 25 | [1] |

| 6a | Phenyl hydrazone | Acinetobacter baumannii | 6.25 | [1] |

| 6b | ortho-Fluoro phenyl hydrazone | Staphylococcus aureus | 12.5 | [1] |

| 6b | ortho-Fluoro phenyl hydrazone | MRSA | 12.5 | [1] |

| 6b | ortho-Fluoro phenyl hydrazone | Bacillus subtilis | 12.5 | [1] |

| 6c | meta-Fluoro phenyl hydrazone | Staphylococcus aureus | 12.5 | [1] |

| 6c | meta-Fluoro phenyl hydrazone | MRSA | 12.5 | [1] |

| 6c | meta-Fluoro phenyl hydrazone | Bacillus subtilis | 12.5 | [1] |

| 5h | Bischloro derivative | Gram-positive bacteria | 0.78 | [1][2] |

| 5i | Bromo substituted hydrazone | Acinetobacter baumannii | 1.56 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[3]

-

Inoculum Preparation:

-

From a pure culture, select 4-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

-

Within 15 minutes, dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4]

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

-

Anti-Inflammatory Activity of this compound Derivatives

The this compound scaffold is a key intermediate in the synthesis of anti-inflammatory and analgesic compounds.[5] Derivatives have been shown to modulate key inflammatory pathways.

Potential Mechanism of Action: NF-κB Signaling Pathway

A primary target for many anti-inflammatory agents is the Nuclear Factor-kappa B (NF-κB) signaling pathway. This transcription factor regulates the expression of numerous pro-inflammatory genes. It is hypothesized that this compound derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[6]

-

Reaction Mixture Preparation:

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

In separate tubes, mix 0.5 mL of various concentrations of the test compound (e.g., 10-500 µg/mL) with 0.5 mL of the 1% BSA solution.

-

A control group consists of 0.5 mL of distilled water and 0.5 mL of the 1% BSA solution.

-

-

Incubation:

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes at 70°C for 10 minutes.

-

-

Absorbance Measurement:

-

After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

-

-

Calculation of Inhibition:

-

The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Anticancer Activity of this compound Derivatives

Recent research has explored the potential of this compound derivatives as anticancer agents. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for selected fluorophenylacetamide derivatives.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [7] |

| 2c | 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [7] |

| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., PC3, MCF-7) in an appropriate medium.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in the culture medium.

-

Treat the cells with the various concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Formazan Formation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

-

Solubilization and Absorbance Reading:

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

References

- 1. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdb.apec.org [pdb.apec.org]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 3,4-Difluorophenylacetic Acid in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylacetic acid is a key synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic incorporation of two fluorine atoms onto the phenyl ring imparts unique physicochemical properties to the molecule, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of biologically active molecules.[1] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a versatile building block in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 658-93-5 | [3] |

| Molecular Formula | C₈H₆F₂O₂ | [3] |

| Molecular Weight | 172.13 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 48-52 °C | [3] |

| Purity | ≥97% (GC) | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Chemical shifts are reported in ppm relative to an internal standard. |

| ¹³C NMR | Chemical shifts are reported in ppm relative to the solvent signal. |

| Mass Spectrometry | Data corresponds to the molecular ion peak. |

Note: Specific peak assignments and coupling constants for NMR spectra can vary slightly depending on the solvent and instrument used. The data presented here is representative.

Synthesis of this compound

There are several established synthetic routes to this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Two common methods are detailed below.

Synthesis Workflow

Experimental Protocols

Protocol 1: Hydrolysis of 3,4-Difluorobenzyl Cyanide

This method is a high-yielding and straightforward approach.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-difluorobenzyl cyanide (1.0 eq).

-

Hydrolysis: Add a 50% aqueous solution of sulfuric acid (H₂SO₄).

-

Heating: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure this compound.

-

Typical Yield: 85-95%.[2]

Protocol 2: Suzuki Coupling followed by Hydrolysis

This two-step method offers modularity and good functional group tolerance.[2]

-

Suzuki Coupling:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluorophenylboronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent such as toluene or dioxane.

-

Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 3,4-difluorophenylacetate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Stir the mixture at room temperature for 2-4 hours.

-

Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

-

Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

-

-

Typical Overall Yield: 60-80%.[2]

Applications in Drug Development

The this compound scaffold is a prominent feature in many compounds developed as anti-inflammatory and analgesic agents.[1][2] The fluorine substituents can enhance the binding affinity of these molecules to their biological targets and improve their metabolic stability.

Mechanism of Action: COX Inhibition

A primary mechanism through which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] Derivatives of this compound have been investigated as selective COX-2 inhibitors, which is a desirable characteristic to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

Derivatization of this compound

The carboxylic acid moiety of this compound is readily derivatized to form esters and amides, allowing for the generation of diverse chemical libraries for drug screening and other applications.

Derivatization Workflow

Experimental Protocols for Derivatization

Protocol 3: Fischer Esterification with Methanol

-

Reaction Setup: Dissolve this compound (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Heating: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Workup: After cooling, remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.

Protocol 4: Amide Coupling with Aniline

-

Reaction Setup: In a suitable aprotic solvent such as DMF or DCM, dissolve this compound (1.0 eq), aniline (1.1 eq), and a coupling agent (e.g., HBTU or EDC, 1.2 eq).

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Stir the mixture at room temperature for 6-18 hours.

-

Workup: Upon completion, dilute the reaction with an organic solvent and wash with a mild acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by column chromatography on silica gel.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. Its unique properties, conferred by the difluoro-substitution, make it an attractive scaffold for the development of novel pharmaceuticals, particularly in the area of anti-inflammatory and analgesic agents. The straightforward methods for its synthesis and derivatization further enhance its utility for researchers and scientists in both academic and industrial settings.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-二氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

The Pivotal Role of Fluorinated Phenylacetic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenylacetic acid scaffolds has emerged as a powerful tool in medicinal chemistry, unlocking new therapeutic potential and refining the properties of existing drug candidates. This in-depth technical guide explores the diverse applications of fluorinated phenylacetic acids, detailing their synthesis, biological activities, and mechanisms of action across various disease areas. From potent anticancer agents to novel treatments for neurodegenerative disorders and infectious diseases, these versatile molecules continue to drive innovation in drug discovery.

Core Applications and Biological Activities

Fluorinated phenylacetic acids and their derivatives have demonstrated significant therapeutic promise in several key areas of medicinal chemistry. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3][4]

Anticancer Activity

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been identified as potent anticancer agents.[1] Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines, with their mechanism of action often linked to the induction of apoptosis.[1][5] The presence and position of other substituents on the phenyl rings play a crucial role in modulating their anticancer efficacy.

Anti-HIV Activity: CCR5 Antagonists

4-Fluorophenylacetic acid serves as a critical building block in the synthesis of antagonists for the human C-C chemokine receptor type 5 (CCR5).[2] CCR5 is a key co-receptor for HIV-1 entry into host cells, and its inhibition represents a significant strategy in anti-HIV therapy. The fluorinated phenylacetic acid moiety is integral to the structure of potent and selective CCR5 antagonists.

Neurodegenerative Diseases: Alzheimer's Disease

Fluorinated compounds, including derivatives of phenylacetic acid, are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's.[3] A primary mechanism of action is the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease.[3][6] The hydrophobic nature of the fluorine atom can enhance the interaction with the hydrophobic regions of the Aβ peptide, thereby interfering with its aggregation into neurotoxic fibrils.

Anti-inflammatory and Analgesic Properties

Fluorinated phenylacetic acids are integral to the development of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[7][8] This inhibition leads to the alleviation of inflammation and pain.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected fluorinated phenylacetic acid derivatives across different therapeutic areas.

Table 1: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][9][10]

| Compound | Cell Line | IC50 (μM) |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | > 100 |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 |

| 2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamide | PC3 (Prostate Carcinoma) | > 100 |

| 2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamide | PC3 (Prostate Carcinoma) | > 100 |

| 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide | PC3 (Prostate Carcinoma) | > 100 |

| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate Carcinoma) | > 100 |

| Imatinib (Reference Drug) | PC3 (Prostate Carcinoma) | 40 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 |

| Imatinib (Reference Drug) | MCF-7 (Breast Cancer) | 98 |

Table 2: Activity of CCR5 Antagonists [11][12][13][14]

| Compound/Antagonist | Assay Type | Target/Cell Line | IC50 (nM) |

| Spiro-piperidine derivative 1b | CCR5 Antagonist Activity | - | 10 |

| Piperidine-4-carboxamide derivative 19 | CCR5 Inhibition (Calcium mobilization) | - | 25.73 |

| Piperidine-4-carboxamide derivative 19 | Anti-HIV Activity | - | 73.01 |

| GSK 163929 | Anti-HIV-1 Activity | HOS cells | 4.26 |

| GSK 163929 | Anti-HIV-1 Activity | PBL cells | 3.47 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of fluorinated phenylacetic acid research.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[1][4]

Materials:

-

4-Fluorophenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Appropriate aniline derivative

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile.

-

Stir the mixture for 30 minutes at room temperature.

-

Add the appropriate aniline derivative to the reaction mixture.

-

Continue stirring for 24 hours. Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, evaporate the acetonitrile under reduced pressure.

-

Add a mixture of water and ethyl acetate to the residue.

-

Separate the ethyl acetate layer and wash it twice with water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

In Vitro Cytotoxicity Evaluation (MTT Assay)[5][16][17]

Materials:

-

Cancer cell lines (e.g., PC3, MCF-7)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Test compounds (fluorinated phenylacetamide derivatives) dissolved in DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

-

Incubate the cells for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Amyloid-β Aggregation Inhibition Assay[11][18][19]

Materials:

-

Synthetic amyloid-beta (Aβ) peptide (e.g., Aβ1-42)

-

Fluorescent dye such as Thioflavin T (ThT)

-

Phosphate buffer (pH 7.4)

-

Test compounds (fluorinated phenylacetic acid derivatives)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in buffer to the desired concentration.

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well black plate, mix the Aβ peptide solution with the test compound solutions. Include a control with Aβ peptide and buffer only.

-

Add Thioflavin T solution to each well.

-

Incubate the plate at 37°C with continuous or intermittent shaking.

-

Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time.

-

An increase in fluorescence indicates Aβ aggregation. The inhibitory effect of the test compounds is determined by the reduction in fluorescence intensity compared to the control.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the applications of fluorinated phenylacetic acids.

Caption: General workflow for the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Caption: Mechanism of action of fluorinated phenylacetic acid-based NSAIDs via COX inhibition.

Caption: Inhibition of amyloid-beta aggregation by fluorinated phenylacetic acid derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20180072690A1 - Methods for Making Serotonin Reuptake Inhibitors - Google Patents [patents.google.com]

- 14. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3,4-Difluorophenylacetic Acid in the Synthesis of Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Difluorophenylacetic acid is a key fluorinated building block in the design and synthesis of novel agrochemicals. The incorporation of the 3,4-difluorophenyl moiety into molecules can significantly enhance their metabolic stability, binding affinity to target enzymes, and overall biological efficacy. This technical guide explores the role of this compound in the synthesis of next-generation herbicides, fungicides, and insecticides. It provides an in-depth look at synthetic pathways, experimental protocols, and the critical impact of fluorine substitution on the physicochemical and biological properties of agrochemical candidates. While direct synthesis of commercialized agrochemicals from this compound is not widely documented in publicly available literature, its use as a key intermediate and structural motif is of significant interest in agrochemical research.

Introduction

The global demand for increased agricultural productivity necessitates the development of more effective and environmentally benign crop protection agents. Fluorinated organic compounds have emerged as a cornerstone in the design of modern agrochemicals, with the strategic incorporation of fluorine atoms often leading to enhanced potency and selectivity.[1][2] this compound, a readily available difluorinated aromatic carboxylic acid, serves as a versatile precursor for a variety of biologically active molecules. Its unique electronic properties and potential for diverse chemical transformations make it an attractive starting point for the synthesis of novel herbicides, fungicides, and insecticides. This guide will delve into the synthetic utility of this compound in the context of agrochemical development.

The Importance of the 3,4-Difluorophenyl Moiety in Agrochemicals

The presence of two fluorine atoms on the phenyl ring in the 3 and 4 positions imparts several desirable characteristics to agrochemical molecules:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes in plants, insects, and soil microbes. This leads to increased persistence and prolonged efficacy of the agrochemical.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects, leading to better uptake and bioavailability.

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine atoms can alter the pKa of nearby functional groups and influence the overall electronic distribution of the molecule. This can lead to stronger binding interactions with target enzymes or receptors.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to its biological target.

Synthetic Pathways and Methodologies

While specific commercial agrochemicals directly synthesized from this compound are not prominently featured in the literature, its derivatives are explored in patent literature for herbicidal applications. The following sections outline a representative synthetic approach to a hypothetical herbicidal compound derived from this compound, illustrating its utility as a core building block.

Hypothetical Synthesis of a Novel Herbicide

This section details a plausible multi-step synthesis of a hypothetical α-(3,4-difluorophenyl)propionamide herbicide, a class of compounds known for its herbicidal activity.

Diagram of the Synthetic Pathway:

Caption: Synthetic workflow for a hypothetical propionamide herbicide.

Experimental Protocols

Step 1: Synthesis of 3,4-Difluorophenylacetyl chloride

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(3,4-difluorophenyl)acetate

The crude 3,4-difluorophenylacetyl chloride from the previous step is dissolved in anhydrous DCM (10 vol). The solution is cooled to 0 °C, and pyridine (1.1 eq) is added, followed by the dropwise addition of anhydrous ethanol (1.5 eq). The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ester.

Step 3: Synthesis of Ethyl 2-(3,4-difluorophenyl)propanoate

A solution of ethyl 2-(3,4-difluorophenyl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 vol) is cooled to -78 °C under a nitrogen atmosphere. Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Methyl iodide (1.2 eq) is then added, and the reaction is slowly warmed to room temperature and stirred for 16 hours. The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Step 4: Synthesis of 2-(3,4-Difluorophenyl)propanoic acid

To a solution of ethyl 2-(3,4-difluorophenyl)propanoate (1.0 eq) in a mixture of ethanol and water (3:1, 10 vol), sodium hydroxide (2.0 eq) is added. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified to pH 1 with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated to give the carboxylic acid.

Step 5: Synthesis of N-alkyl-2-(3,4-difluorophenyl)propanamide (Hypothetical Herbicide)

To a solution of 2-(3,4-difluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM (10 vol) is added oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed in vacuo. The resulting crude acid chloride is redissolved in anhydrous DCM and added dropwise to a solution of the desired alkylamine (R-NH₂, 1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product is purified by recrystallization or column chromatography.

Quantitative Data Presentation

The efficacy of a newly synthesized agrochemical is determined through a series of bioassays. The following tables provide a template for the presentation of such data, using hypothetical values for our example compound.

Table 1: Herbicidal Activity of N-alkyl-2-(3,4-difluorophenyl)propanamide Derivatives

| Compound ID | R Group | GR₅₀ (g/ha) - Avena fatua (Wild Oat) | GR₅₀ (g/ha) - Setaria viridis (Green Foxtail) |

| Hypothetical-1 | -CH₃ | 150 | 200 |

| Hypothetical-2 | -CH₂CH₃ | 120 | 180 |

| Hypothetical-3 | -CH(CH₃)₂ | 80 | 110 |

| Commercial Standard | - | 50 | 75 |

GR₅₀: The concentration of herbicide that causes a 50% reduction in plant growth.

Table 2: Fungicidal Activity of Hypothetical Fungicide Derived from this compound

| Compound ID | Target Fungus | EC₅₀ (µg/mL) |

| Hypothetical-F1 | Pyricularia oryzae (Rice Blast) | 5.2 |

| Hypothetical-F2 | Botrytis cinerea (Gray Mold) | 12.8 |

| Commercial Standard | Pyricularia oryzae | 1.5 |

EC₅₀: The concentration of a fungicide that causes a 50% reduction in fungal growth.

Logical Workflow for Agrochemical Discovery

The process of discovering and developing a new agrochemical is a complex, multi-stage process.

Caption: A simplified workflow for agrochemical discovery and development.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The strategic incorporation of the 3,4-difluorophenyl moiety can lead to compounds with enhanced biological activity, improved metabolic stability, and favorable physicochemical properties. While the direct synthesis of currently marketed agrochemicals from this specific precursor is not extensively documented, its potential for generating new herbicidal, fungicidal, and insecticidal candidates is significant. The synthetic pathways and methodologies outlined in this guide provide a framework for the rational design and development of next-generation crop protection agents. Further exploration of derivatives of this compound is a promising avenue for the discovery of innovative and effective solutions to global agricultural challenges.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of 3,4-Difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylacetic acid and its amide derivatives are of significant interest in medicinal chemistry and drug discovery. The presence of the difluorophenyl motif can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1] This document provides detailed protocols for the amide coupling of this compound with various amines, a comparative overview of common coupling reagents, and discusses the potential biological applications and relevant signaling pathways. Amide bond formation is a fundamental reaction in organic synthesis, typically requiring the activation of the carboxylic acid to facilitate the reaction with an amine.

Comparative Analysis of Common Amide Coupling Reagents

The choice of coupling reagent is critical for the success of an amide bond formation, influencing reaction yield, time, and the suppression of side reactions. Below is a summary of commonly used coupling reagents for the synthesis of 3,4-difluorophenylacetamides.

| Coupling Reagent/System | Common Base | Typical Solvent(s) | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |

| EDC/HOBt | DIPEA, TEA | DCM, DMF, CH3CN | 2-24 | 70-95 | Advantages: Water-soluble urea byproduct is easily removed during workup. Good for a wide range of substrates.[2] Disadvantages: HOBt is potentially explosive. |

| HATU | DIPEA, TEA | DMF, DCM | 1-4 | 85-98 | Advantages: High coupling efficiency, fast reaction times, and low racemization.[3] Particularly effective for sterically hindered or electron-deficient amines. Disadvantages: Higher cost, potential for side reactions with the coupling reagent. |

| DCC | - | DCM, THF | 2-12 | 60-90 | Advantages: Inexpensive and effective. Disadvantages: The dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[2] |